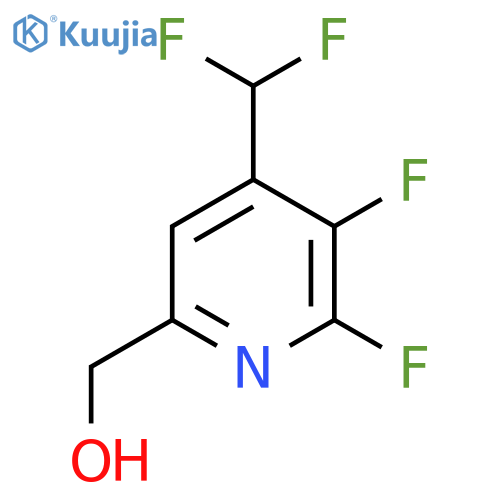

Cas no 1805049-20-0 (2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol)

2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol

-

- インチ: 1S/C7H5F4NO/c8-5-4(6(9)10)1-3(2-13)12-7(5)11/h1,6,13H,2H2

- InChIKey: ZZAHYSDBZCDYIG-UHFFFAOYSA-N

- ほほえんだ: FC1=C(N=C(CO)C=C1C(F)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 169

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.2

2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023030190-250mg |

2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol |

1805049-20-0 | 97% | 250mg |

$686.80 | 2022-04-01 | |

| Alichem | A023030190-500mg |

2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol |

1805049-20-0 | 97% | 500mg |

$960.40 | 2022-04-01 | |

| Alichem | A023030190-1g |

2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol |

1805049-20-0 | 97% | 1g |

$1,646.40 | 2022-04-01 |

2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol 関連文献

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

Related Articles

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanolに関する追加情報

2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol: A Comprehensive Overview

2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol (CAS No. 1805049-20-0) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including multiple fluorine atoms and a pyridine ring, which contribute to its potential applications in the development of novel drugs and therapeutic agents.

The 2,3-difluoro substitution on the pyridine ring and the presence of a difluoromethyl group at the 4-position are key structural elements that enhance the compound's chemical stability and biological activity. The 6-methanol group provides a reactive site for further chemical modifications, making this compound an attractive starting material for the synthesis of more complex molecules.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to improve pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. 2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol is no exception, as its fluorine atoms can significantly influence the binding affinity and selectivity of the resulting derivatives.

In the context of medicinal chemistry, 2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol has been explored as a scaffold for the development of inhibitors targeting various enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against kinases involved in cancer progression. The researchers found that the difluoromethyl group played a crucial role in enhancing the potency and selectivity of these inhibitors.

Another area of interest is the use of 2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol in the synthesis of radiolabeled compounds for imaging applications. The presence of multiple fluorine atoms makes it an ideal candidate for positron emission tomography (PET) imaging agents. A recent publication in Bioorganic & Medicinal Chemistry Letters described the successful synthesis and evaluation of radiolabeled derivatives of this compound, which showed promising results in preclinical studies for detecting tumors and other diseases.

The synthetic accessibility of 2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol has also been a focus of recent research. Several efficient synthetic routes have been developed to produce this compound on a larger scale. One notable method involves a palladium-catalyzed coupling reaction followed by selective functionalization steps to introduce the desired substituents. These synthetic advancements have facilitated its use in high-throughput screening campaigns and combinatorial chemistry approaches.

In addition to its potential applications in drug discovery and imaging, 2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol has been investigated for its antimicrobial properties. Preliminary studies have shown that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The unique combination of fluorinated groups and the pyridine ring may contribute to its antimicrobial efficacy by disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Despite its promising properties, it is important to note that further research is needed to fully understand the biological mechanisms underlying the activity of 2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol and its derivatives. Ongoing clinical trials are evaluating the safety and efficacy of these compounds in various therapeutic settings. The results from these trials will provide valuable insights into their potential as novel therapeutic agents.

In conclusion, 2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol (CAS No. 1805049-20-0) represents a promising platform for the development of new drugs and imaging agents. Its unique structural features and synthetic accessibility make it an attractive target for further exploration in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play a significant role in advancing medical science.

1805049-20-0 (2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol) 関連製品

- 127049-37-0(5-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one)

- 1286732-10-2(2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide)

- 2172619-74-6(4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid)

- 2228952-33-6(tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate)

- 1696921-84-2(3-(2-bromo-5-fluorophenyl)-3-hydroxypropanenitrile)

- 2751610-19-0(3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride)

- 1806967-30-5(3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride)

- 2138386-46-4(INDEX NAME NOT YET ASSIGNED)

- 1355004-86-2(6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione)

- 1198163-61-9(Carbamic acid, N-(3-cyano-3-methylbutyl)-, 1,1-dimethylethyl ester)